molecular formula C12H12O4 B12976529 Benzyl (R)-5-oxotetrahydrofuran-2-carboxylate

Benzyl (R)-5-oxotetrahydrofuran-2-carboxylate

Cat. No.: B12976529
M. Wt: 220.22 g/mol
InChI Key: GQLAGRCSFWBJAM-SNVBAGLBSA-N
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Description

Benzyl ®-5-oxotetrahydrofuran-2-carboxylate is an organic compound that features a benzyl group attached to a tetrahydrofuran ring with a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-5-oxotetrahydrofuran-2-carboxylate typically involves the esterification of ®-5-oxotetrahydrofuran-2-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium carbonate for basic conditions. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Benzyl ®-5-oxotetrahydrofuran-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-5-oxotetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl ®-5-oxotetrahydrofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl ®-5-oxotetrahydrofuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors that facilitate the release of the active drug.

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: Similar ester structure but with an acetate group instead of a tetrahydrofuran ring.

    Benzyl benzoate: Contains a benzoate ester group instead of a tetrahydrofuran ring.

    Benzyl alcohol: Lacks the ester functional group, consisting only of a benzyl group attached to an alcohol.

Uniqueness

Benzyl ®-5-oxotetrahydrofuran-2-carboxylate is unique due to the presence of the tetrahydrofuran ring, which imparts specific chemical and physical properties

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

benzyl (2R)-5-oxooxolane-2-carboxylate

InChI

InChI=1S/C12H12O4/c13-11-7-6-10(16-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1

InChI Key

GQLAGRCSFWBJAM-SNVBAGLBSA-N

Isomeric SMILES

C1CC(=O)O[C@H]1C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(=O)OC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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